Tubulin polymerization-IN-39
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization-IN-39 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that plays a critical role in maintaining cellular structure and facilitating cell division. This compound occupies the colchicine-binding site on tubulin, thereby preventing the formation of microtubules, which are essential for various cellular processes, including mitosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-39 involves multiple steps, including the formation of the core structure and subsequent functionalization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Tubulin polymerization-IN-39 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Tubulin polymerization-IN-39 has a wide range of scientific research applications, including:
Mechanism of Action
Tubulin polymerization-IN-39 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the inhibition of cell division and induces apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic pathways .
Comparison with Similar Compounds
Colchicine: A well-known tubulin inhibitor that also binds to the colchicine-binding site on tubulin.
Vincristine: Another tubulin inhibitor that disrupts microtubule formation and is used in cancer therapy.
Paclitaxel: A microtubule-stabilizing agent that promotes the polymerization of tubulin and is used in cancer treatment.
Uniqueness: Tubulin polymerization-IN-39 is unique in its specific binding to the colchicine-binding site and its potent inhibitory effects on tubulin polymerization. Unlike other tubulin inhibitors, it has shown promising results in inhibiting cancer cell proliferation with relatively low toxicity .
Properties
Molecular Formula |
C21H21N5O5 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-methoxy-5-[2-(3,4,5-trimethoxyanilino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenol |
InChI |
InChI=1S/C21H21N5O5/c1-28-16-6-5-12(9-15(16)27)14-7-8-22-21-24-20(25-26(14)21)23-13-10-17(29-2)19(31-4)18(11-13)30-3/h5-11,27H,1-4H3,(H,23,25) |
InChI Key |
ZNCASPPQTIOFRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)NC4=CC(=C(C(=C4)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.